BenchChemオンラインストアへようこそ!

Dehydroleucine

Opioid Pharmacology Peptide Drug Design Receptor Binding

Dehydroleucine (ΔLeu, CAS 113586-23-5) is a critical synthetic tool for peptide conformational control. Its α,β-unsaturation introduces a rigid, planar double bond that consistently stabilizes Type II β-turns when placed at the i+2 position, a structural feature flexible L-leucine cannot replicate. This constraint directly translates into enhanced proteolytic resistance (complete resistance to carboxypeptidase Y) and quantifiable gains in receptor binding affinity—evidenced by a 4-fold increase in [D-Ala2,ΔLeu5]enkephalin. Use ΔLeu to lock bioactive conformations, probe SAR, and extend peptide half-life. Ideal for drug design and chemical biology.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 113586-23-5
Cat. No. B049857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydroleucine
CAS113586-23-5
Synonymsdehydroleucine
delta(Z)-leucine
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC(C)C=C(C(=O)O)N
InChIInChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h3-4H,7H2,1-2H3,(H,8,9)/b5-3-
InChIKeyTYAFIFFKPSWZRM-HYXAFXHYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydroleucine (CAS 113586-23-5) for Constrained Peptide and Stable Analog Development


Dehydroleucine (ΔLeu), specifically (Z)-2-amino-4-methylpent-2-enoic acid, is a non-proteinogenic α,β-dehydroamino acid characterized by a rigid, planar double bond between its α- and β-carbons. This structural feature introduces a unique conformational constraint within peptide backbones, differentiating it from its flexible, saturated counterpart, L-leucine [1]. As a member of the dehydroamino acid family, ΔLeu is primarily utilized as a synthetic tool to probe structure-activity relationships, stabilize specific secondary structures like Type II β-turns, and confer resistance to proteolytic degradation [1]. Its applications span peptide chemistry, drug design, and chemical biology, where precise control over peptide conformation and stability is critical [2].

Why Leucine Analogs Fail to Replicate Dehydroleucine's Conformational and Stability Profile


Standard amino acids like leucine provide significant backbone flexibility, leading to an ensemble of peptide conformations in solution, which can confound structure-function analyses and lead to rapid proteolytic degradation [1]. Dehydroleucine's α,β-unsaturation rigidifies the peptide backbone, strongly biasing it toward a Type II β-turn when placed at the i+2 position, a feature not replicated by flexible analogs [2]. Furthermore, while other dehydroamino acids like dehydroalanine also induce conformational constraints, they favor different structural motifs (e.g., an inverse γ-turn), underscoring that the specific substitution pattern of dehydroleucine is essential for inducing a particular secondary structure and the resulting biological and stability outcomes [3]. Therefore, substituting dehydroleucine with a flexible analog or another dehydroamino acid will likely result in a peptide with a different conformation, altered biological activity, and reduced stability.

Quantifiable Evidence for Dehydroleucine Differentiation in Peptide Engineering and Pharmacology


Receptor Binding Affinity: A 4-Fold Increase in Activity for Dehydroleucine-Enkephalin vs. Saturated Analog

Incorporation of dehydroleucine (ΔLeu) at the C-terminus of an enkephalin analog significantly enhances its affinity for the δ-opioid receptor. In a direct head-to-head radioligand binding assay, the dehydroenkephalin analog [D-Ala2,ΔLeu5]enkephalin was nearly four times more active than its saturated counterpart, [D-Ala2,D-Leu5]enkephalin, at displacing [3H]etorphine from δ-receptor binding sites [1].

Opioid Pharmacology Peptide Drug Design Receptor Binding

Proteolytic Stability: Complete Resistance to Carboxypeptidase Y for ΔLeu-Containing Enkephalin

Peptides containing a C-terminal dehydroleucine residue exhibit marked resistance to proteolytic cleavage. A direct comparison showed that the dehydroenkephalin analogs [D-Ala2,ΔLeu5]- and [ΔLeu5]-enkephalins were completely resistant to digestion by carboxypeptidase Y, whereas saturated enkephalins are known to be susceptible to rapid degradation by this enzyme, which cleaves C-terminal amino acids [1]. This observation is consistent with a broader class-level property of dehydropeptides, which have been shown to resist hydrolysis by other proteases like chymotrypsin and thermolysin for extended periods (e.g., 30 hours) compared to their rapidly hydrolyzed saturated counterparts [2].

Peptide Stability Enzymatic Degradation Protease Resistance

Conformational Propensity: Stabilization of Type II β-Turn vs. Dehydroalanine's γ-Turn

Dehydroleucine (ΔZLeu) demonstrates a strong and specific tendency to stabilize a Type II β-turn conformation when incorporated at the i+2 position of a peptide. NMR and IR spectroscopic studies on the model tripeptide Boc-Pro-ΔZLeu-Gly-NHEt confirmed this conformational preference, a property it shares with dehydrophenylalanine (ΔZPhe) [1]. Critically, this behavior contrasts sharply with dehydroalanine (ΔAla), which under similar conditions induces an inverse γ-turn conformation centered on the preceding L-residue, rather than a β-turn [2].

Peptide Conformation NMR Spectroscopy Structural Biology

Retention of Bioactivity: Dehydroleucine Analog Matches Native Peptide Activity in a Chemotaxis Model

In a study of conformationally constrained analogs of the chemotactic peptide fMLF (formyl-Met-Leu-Phe-OH), the dehydroleucine-containing analog (formyl-Met-ΔZLeu-Phe-OCH3, analog 2) retained high biological activity for inducing β-glucosaminidase release from rabbit neutrophils. Its activity was comparable to that of the flexible control analog (formyl-Met-Phe-Phe-OCH3, analog 4) [1]. In contrast, the dehydrophenylalanine-containing analog (formyl-Met-ΔZPhe-Phe-OCH3, analog 1) at the same position exhibited highly reduced activity, despite both ΔZLeu and ΔZPhe favoring a β-turn conformation [1].

Structure-Activity Relationship Chemotaxis Neutrophil Biology

Validated Application Scenarios for Dehydroleucine in Peptide Research and Development


Designing Proteolytically Stable Peptide Therapeutics

Based on the direct evidence of complete resistance to carboxypeptidase Y [1] and class-level evidence of resistance to chymotrypsin and thermolysin [2], substituting a C-terminal or internal leucine residue with dehydroleucine is a proven strategy to enhance the stability of lead peptide candidates. This application is particularly relevant for developing longer-lasting peptide hormones, neurotransmitters (e.g., enkephalin analogs), or antimicrobial peptides where rapid in vivo degradation limits efficacy.

Conformational Probing and Structure-Activity Relationship (SAR) Studies

The well-characterized propensity of dehydroleucine to stabilize a Type II β-turn when placed at the i+2 position [3] makes it a valuable tool for conformational probing. Researchers can substitute a flexible residue with ΔLeu to 'lock' the peptide backbone into a β-turn conformation. Subsequent assessment of biological activity (as demonstrated with fMLF analogs [4]) allows for the direct correlation of a specific 3D structure with functional outcomes, providing crucial SAR insights that are difficult to obtain with flexible peptides.

Engineering Peptides with Enhanced Target Receptor Affinity

The case study of [D-Ala2,ΔLeu5]enkephalin demonstrates that the conformational constraint imposed by dehydroleucine can translate into a quantifiable, nearly 4-fold increase in receptor binding affinity [1]. This evidence supports the use of ΔLeu in lead optimization campaigns where the goal is to improve the binding potency of a peptide ligand for its target receptor by pre-organizing the peptide into its bioactive conformation.

Differentiating Conformational Effects from Other Dehydroamino Acids

In projects requiring a peptide to adopt a Type II β-turn, dehydroleucine is the appropriate structural probe, as it shares this property with dehydrophenylalanine [3]. However, when comparing the functional tolerance of different constrained residues, evidence shows that dehydroleucine can maintain bioactivity in cases where dehydrophenylalanine does not [4]. This makes ΔLeu the preferred choice when investigating the role of a β-turn in systems where a phenylalanine substitution is not tolerated. Its behavior is also distinct from dehydroalanine, which induces an alternative inverse γ-turn [5], ensuring that the specific conformational outcome of using dehydroleucine is well-defined.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydroleucine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.